2-Amino-6-chloro-8-methyl-3-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-chloro-8-methyl-3-phenylquinoline is a chemical compound with the molecular formula C16H13ClN2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-8-methyl-3-phenylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-phenylquinoline with methylamine under controlled temperature and pressure to introduce the amino and methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloro-8-methyl-3-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
2-Amino-6-chloro-8-methyl-3-phenylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Amino-6-chloro-8-methyl-3-phenylquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-bromo-3-phenylquinoline
- 2-Amino-7-methoxy-3-methylquinoline
- 3-Chloro-2-(chloromethyl)-4-methylquinoline
Uniqueness
2-Amino-6-chloro-8-methyl-3-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino, chloro, and methyl groups at specific positions on the quinoline ring system allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H13ClN2 |
---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
6-chloro-8-methyl-3-phenylquinolin-2-amine |
InChI |
InChI=1S/C16H13ClN2/c1-10-7-13(17)8-12-9-14(16(18)19-15(10)12)11-5-3-2-4-6-11/h2-9H,1H3,(H2,18,19) |
InChI Key |
KSJOHZNOPOZRRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=CC(=C(N=C12)N)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.